![molecular formula C10H17Cl2N3OS B1492421 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride CAS No. 2098114-93-1](/img/structure/B1492421.png)

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride

Overview

Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

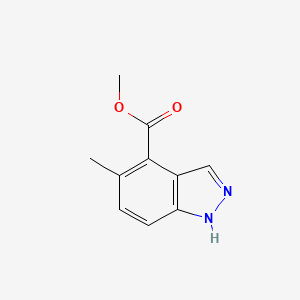

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Scientific Research Applications

Anticancer Evaluation

- Anticancer Activity : Polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, have been studied for their anticancer activity. They were found to be effective against various cancer cell lines, such as lung, kidney, breast, and prostate cancer, as well as leukemia and melanoma (Kostyantyn Turov, 2020).

Antibacterial and Antifungal Agents

Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been developed, showing potent antibacterial efficacies against various strains, including E. coli and S. aureus. They also exhibited effective biofilm inhibition activities and were strong MurB enzyme inhibitors (Ahmed E. M. Mekky & S. Sanad, 2020).

Antimicrobial Agents : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine demonstrated antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Divyesh Patel et al., 2012).

Antidepressant and Antianxiety Activities

- Antidepressant and Antianxiety Effects : Piperazine derivatives were studied for their potential antidepressant and antianxiety effects. Certain compounds reduced immobility times in animal models, suggesting antidepressant activity, and showed significant antianxiety effects (J. Kumar et al., 2017).

Antifungal and Antimicrobial Activities

- Antifungal Compound Solubility : A study focused on the solubility thermodynamics of a novel potential antifungal compound, revealing its poor solubility in buffer solutions and hexane but better solubility in alcohols. This suggests its potential for lipophilic delivery pathways in biological media (T. Volkova et al., 2020).

Additional Applications

- Antitussive Compound : RU 20201, a compound related to 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride, was studied as an antitussive compound, showing potency comparable to codeine but without apparent CNS effects or respiratory depression (R. W. Pickering & G. W. James, 1979).

Mechanism of Action

Target of Action

Thiazoles and piperazines are known to interact with a variety of biological targets. For instance, thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Piperazines are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants.

Mode of Action

The mode of action of thiazoles and piperazines can vary greatly depending on the specific compound. Some thiazoles, for example, have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazoles and piperazines can affect a variety of biochemical pathways. For instance, some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Pharmacokinetics

The pharmacokinetics of thiazoles and piperazines can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the action of thiazoles and piperazines can vary greatly depending on the specific compound and its target. For instance, some thiazoles have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

The action environment of thiazoles and piperazines can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. For instance, thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

properties

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.2ClH/c1-7-9(15-8(2)12-7)6-13-4-3-11-5-10(13)14;;/h11H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTDBQUZLVJKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2CCNCC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)

![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)

![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)